molecular formula C13H10N2O2 B2484909 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione CAS No. 34419-02-8

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione

Cat. No.: B2484909
CAS No.: 34419-02-8
M. Wt: 226.235
InChI Key: HDGAYMVNWSXKLI-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione is an organic compound belonging to the class of isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone-bearing isoquinoline moiety

Preparation Methods

The synthesis of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione involves several steps. One common method is the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group. Further functionalization of the free amino groups can result in the formation of imines, amines, thioureas, and hydrazones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of poly [ADP-ribose] polymerase 1, a protein involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, which is of interest in cancer research.

Comparison with Similar Compounds

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-amino-2-methylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGAYMVNWSXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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